(2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrClN2O2 and its molecular weight is 395.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound, pf-06815345, is known to selectively inhibit pcsk9 protein synthesis . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells.
Mode of Action
This active drug then selectively inhibits PCSK9 protein synthesis .
Biochemical Pathways
The inhibition of pcsk9 protein synthesis by the related compound pf-06815345 would affect the ldlr pathway . This could lead to an increase in the number of LDLR on the cell surface, enhancing the removal of LDL cholesterol from the bloodstream .
Pharmacokinetics
. It is converted to its active drug by liver carboxyesterase (CES1), and its liver active drug concentration was found to be 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The related compound pf-06815345’s action results in the selective inhibition of pcsk9 protein synthesis . This could potentially lead to an increase in the number of LDLR on the cell surface, enhancing the removal of LDL cholesterol from the bloodstream .
Biological Activity
The compound (2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone , also known as PF-06815345, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C17H18ClN3O3
- Molecular Weight : 347.8 g/mol
- IUPAC Name : (4-(3-chloropyridin-2-yl)oxypiperidin-1-yl)(2-bromophenyl)methanone
- Purity : Typically 95% .
PF-06815345 functions primarily as a prodrug that is metabolized in the liver by carboxyesterase enzymes, particularly CES1, to release the active pharmacophore. This metabolic conversion is crucial for its biological activity, allowing it to exert effects on various cellular pathways.
Anticancer Potential
Recent studies have indicated that PF-06815345 exhibits significant anticancer properties. It has been shown to inhibit the growth of cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents, enhancing their therapeutic efficacy .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of PF-06815345. In animal models, it has demonstrated the ability to reduce neuroinflammation and protect against neuronal cell death induced by various neurotoxic agents. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that PF-06815345 can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Case Study 1: Cancer Cell Lines
In a study involving multiple cancer cell lines, PF-06815345 was tested for its cytotoxic effects. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against BRCA-deficient cells compared to BRCA-proficient cells. This selectivity underscores its potential as a targeted therapy in oncology .
Case Study 2: Neuroprotection in Rodent Models
A rodent model of neurodegeneration was utilized to assess the neuroprotective effects of PF-06815345. Treatment with the compound resulted in significant reductions in markers of oxidative stress and inflammation within the brain tissue, alongside improved cognitive function as measured by behavioral tests .
Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | PF-06815345 inhibits growth in BRCA-deficient cancer cells with high selectivity. |
Study 2 | Neuroprotection | Reduces neuroinflammation and protects against neuronal death in rodent models. |
Study 3 | Antimicrobial Effects | Effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. |
Properties
IUPAC Name |
(2-bromophenyl)-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-14-5-2-1-4-13(14)17(22)21-10-7-12(8-11-21)23-16-15(19)6-3-9-20-16/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCODLAIFLRHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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